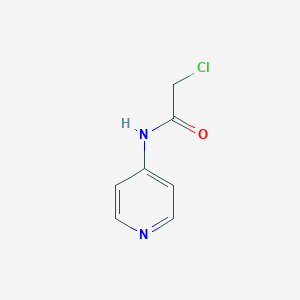

2-chloro-N-(pyridin-4-yl)acetamide

Übersicht

Beschreibung

2-chloro-N-(pyridin-4-yl)acetamide is an organic compound with the molecular formula C7H7ClN2O. It is characterized by the presence of a chloroacetamide group attached to a pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-chloro-N-(pyridin-4-yl)acetamide can be synthesized through a reaction between 4-pyridinylamine and chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like acetonitrile at room temperature for several hours . The general reaction scheme is as follows:

4-pyridinylamine+chloroacetyl chloridetriethylamine, acetonitrilethis compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(pyridin-4-yl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are typically employed.

Oxidation and Reduction: Reagents like hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be used.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used.

Hydrolysis: Yields 4-pyridinylamine and chloroacetic acid.

Oxidation and Reduction: Specific products depend on the reaction conditions and reagents.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Properties

Research indicates that derivatives of 2-chloro-N-(pyridin-4-yl)acetamide exhibit potential as antiviral agents, particularly against HIV. These compounds act as non-nucleoside reverse transcriptase inhibitors, impacting viral replication at micromolar concentrations. The mechanism involves covalent bonding with specific molecular targets, modulating enzyme activity through the reactive chloro group.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary findings suggest effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) reported between 40 to 50 µg/mL. This suggests a promising antibacterial profile comparable to standard antibiotics.

Anticancer Activity

Similar compounds have shown significant inhibitory effects against breast cancer cell lines such as MDA-MB-231 and MCF-7, with IC50 values ranging from 1.52 to 6.31 μM. The ability of these compounds to induce apoptosis in cancer cells highlights their potential therapeutic applications in oncology.

Organic Synthesis

Intermediate in Chemical Reactions

this compound serves as an important intermediate in the synthesis of more complex molecules. Its chloro group facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups to create diverse chemical entities.

Synthesis Methods

The synthesis typically involves the reaction of pyridine derivatives with chloroacetyl chloride under controlled conditions. Common synthetic routes include:

- Reaction with amines to produce substituted acetamides.

- Use of palladium-catalyzed reactions for regioselective amination .

Agricultural Applications

Herbicidal Properties

The compound has been investigated for its herbicidal activity, functioning by inhibiting specific biochemical pathways in plants. This leads to effective control over weeds and grasses, making it valuable in agricultural settings.

Case Studies and Research Findings

In a study examining structure–activity relationships (SAR), modifications in substituents significantly impacted biological efficacy. Compounds with electron-withdrawing groups like chloro demonstrated reduced activity compared to those with electron-donating groups. Such findings underscore the critical role that molecular structure plays in determining biological outcomes and guide future research directions.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(pyridin-4-yl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can react with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-chloro-N-(pyridin-2-yl)acetamide

- 2-chloro-N-(pyridin-3-yl)acetamide

- N-(pyridin-4-yl)acetamide

Uniqueness

2-chloro-N-(pyridin-4-yl)acetamide is unique due to the specific positioning of the chloro group and the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds .

Biologische Aktivität

2-Chloro-N-(pyridin-4-yl)acetamide is a chemical compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula: C7H7ClN2O

- Molecular Weight: Approximately 172.59 g/mol

- Physical State: Typically encountered as a white to off-white crystalline solid, soluble in water with a density of around 1.341 g/cm³ .

This compound exhibits biological activity through various mechanisms:

- Enzyme Inhibition: The compound has been studied for its ability to inhibit certain enzymes critical in biochemical pathways. For instance, it has shown potential in inhibiting the activity of enzymes involved in the biosynthesis of cell walls in pathogens like Mycobacterium tuberculosis .

- Herbicidal Activity: The compound functions as an herbicide by disrupting specific biochemical pathways in plants, leading to effective weed control .

- Anti-inflammatory Properties: Preliminary studies suggest that it may possess anti-inflammatory and analgesic effects, although further research is necessary to confirm these findings .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Inhibits the growth of Mycobacterium tuberculosis and potentially other bacteria . |

| Herbicidal | Acts as an herbicide by interfering with plant biochemical pathways . |

| Anti-inflammatory | Exhibits potential anti-inflammatory properties, requiring further investigation . |

Antimicrobial Activity

A study evaluating the antimicrobial properties of various compounds, including this compound, demonstrated significant inhibition against Mycobacterium tuberculosis. The mechanism involves targeting specific enzymes crucial for cell wall integrity, leading to bacterial cell death.

Herbicidal Efficiency

Research indicates that this compound effectively controls weed growth by inhibiting key metabolic pathways in plants. This herbicidal action is attributed to its chemical structure, which allows it to interact with plant enzymes involved in vital processes such as photosynthesis and respiration.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-N-(pyridin-2-yl)acetamide | C7H7ClN2O | Different pyridine substitution position |

| N-(pyridin-4-yl)acetamide | C7H8N2O | Lacks chlorine substituent |

| 3-Chloro-N-(pyridin-4-yl)acetamide | C7H8ClN2O | Chlorine at a different position on the ring |

These comparisons highlight how specific substitutions on the pyridine ring can significantly influence biological activity and reactivity.

Eigenschaften

IUPAC Name |

2-chloro-N-pyridin-4-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-5-7(11)10-6-1-3-9-4-2-6/h1-4H,5H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDDMLBUMBJRQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402668 | |

| Record name | 2-chloro-N-(pyridin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80650-46-0 | |

| Record name | 2-chloro-N-(pyridin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.